N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitrobenzamide
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Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitrobenzamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring and nitrobenzamide moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-Methoxyphenoxy)ethyl)-2-nitrobenzamide
- N-Methyl-4-(methylamino)-3-nitrobenzamide
- N-[2-(1-Adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
Uniqueness
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and nitrobenzamide moiety make it particularly interesting for research in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H17N3O4S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H17N3O4S/c1-26-17-7-5-13(6-8-17)19-21-15(12-27-19)9-10-20-18(23)14-3-2-4-16(11-14)22(24)25/h2-8,11-12H,9-10H2,1H3,(H,20,23) |
InChI Key |
XBFYHGJOSOVLMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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